molecular formula C12H20Cl2N2 B1528873 N-benzyl-N-methyl-3-pyrrolidinaminedihydrochloride CAS No. 1219980-55-8

N-benzyl-N-methyl-3-pyrrolidinaminedihydrochloride

Cat. No.: B1528873
CAS No.: 1219980-55-8
M. Wt: 263.2 g/mol
InChI Key: PRWKKVNQJXCJIZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “N-benzyl-N-methyl-3-pyrrolidinaminedihydrochloride” is C12H20Cl2N2 . Its average mass is 263.207 Da and its monoisotopic mass is 262.100342 Da .

Scientific Research Applications

Catalytic Processes and Material Synthesis

  • Research has explored the catalytic behaviors of various complexes, including those related to pyrrolidine derivatives, in processes like hydrogenation, halogenation, and others. For instance, the study of catalytic 1,2-regioselective dearomatization of N-heteroaromatics via hydroboration showcases the utility of pyrrolidine-related compounds in selective chemical synthesis (Heng Liu et al., 2018).

Molecular Structure Studies

  • Investigations into the molecular structure of compounds involving pyrrolidine rings highlight their complexity and the interactions at play, which can inform the design of new materials and molecules. For example, the local structure and polar order in liquid N-Methyl-2-pyrrolidone (NMP) have been detailed, providing insight into its solvation properties (N. Basma et al., 2018).

Reactivity and Stability Studies

  • Studies on the stability and reactivity of pyrrolidinium cations, including those with various N-substituents, in alkaline media are crucial for applications in anion exchange membranes and other technologies. The synthesis and characterization of pyrrolidinium-based anion exchange membranes, emphasizing their chemical stability, represent this application area (F. Gu et al., 2014).

Solvent Selection and Solubility Studies

  • The selection of solvents based on cohesive energy densities in molecular bulk heterojunction systems involves understanding the solubility parameters of materials, including those related to pyrrolidine derivatives. This research aids in optimizing solvent systems for applications in energy materials and devices (Bright Walker et al., 2011).

Properties

IUPAC Name

N-benzyl-N-methylpyrrolidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2.2ClH/c1-14(12-7-8-13-9-12)10-11-5-3-2-4-6-11;;/h2-6,12-13H,7-10H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRWKKVNQJXCJIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2CCNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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